molecular formula C8H18Cl2N2 B2508006 (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 1286208-43-2

(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2508006
CAS No.: 1286208-43-2
M. Wt: 213.15
InChI Key: BMWOHQXDOOJSBC-YCBDHFTFSA-N
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Description

®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound characterized by a pyrrolidine ring substituted with a cyclopropylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors such as amino acids or amines.

    Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the pyrrolidine ring with cyclopropylmethyl halides under basic conditions.

    Resolution of Enantiomers: The chiral center in the pyrrolidine ring necessitates the resolution of enantiomers to obtain the desired ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated systems for enantiomeric resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines and reduced derivatives.

    Substitution: Various substituted pyrrolidine and cyclopropylmethyl derivatives.

Scientific Research Applications

®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

    Cyclopropylmethylamine: A compound with a similar cyclopropylmethyl group but lacking the pyrrolidine ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with different chemical properties.

Uniqueness

®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its combination of a chiral pyrrolidine ring and a cyclopropylmethyl group, which imparts distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound in the synthesis of enantioselective drugs and other bioactive molecules.

Properties

IUPAC Name

(3R)-1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOHQXDOOJSBC-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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